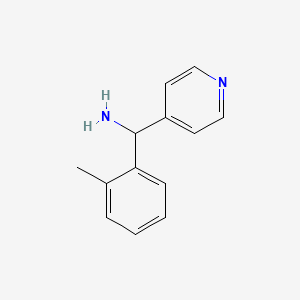
C-Pyridin-4-yl-C-o-tolyl-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“C-Pyridin-4-yl-C-o-tolyl-methylamine” is a chemical compound with the molecular formula C13H14N2 . It is often used in proteomics research .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 271.19 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed C-N Bond Cleavage and Pyridine Derivative Construction
A study by Huang et al. (2013) demonstrates the efficiency of copper-catalyzed C-N bond cleavage of aromatic methylamines to construct pyridine derivatives. This approach offers a broad range of 2,4,6-trisubstituted pyridines with up to 95% yield from simple and readily available materials. Particularly, when pyridin-2-yl methylamine was used, α-alkylation of ketones occurred, leading to β-(pyridin-2-yl) ketones instead of the expected pyridines, showing a novel application in synthetic chemistry (Huang, Ji, Wu, Huang, & Jiang, 2013).
Rhodium-Catalyzed Methylation of Pyridines
Grozavu et al. (2020) explored a catalytic method that directly introduces a methyl group onto the pyridine aromatic ring, leveraging methanol and formaldehyde as key reagents. This method capitalizes on the interplay between aromatic and non-aromatic compounds, allowing pyridines to become nucleophilic after activation by reduction. The process facilitates mono or double methylation at the C-3/5 positions of C-4 functionalized pyridines, highlighting an innovative strategy in the modification of pyridine derivatives (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).
Metal-Free C-O and C-N Bond-Cleaving
Li et al. (2017) presented a novel approach for synthesizing N-substituted pyridones and 2-substituted pyridines via regioselective metal-free C-O and C-N bond-cleaving of oxazoline[3,2-a]pyridiniums. This methodology, supported by quantum chemistry calculations, showcases the potential for creating heterocyclic structures with significant efficiency and selectivity, offering a valuable tool for the development of pyridine-based compounds (Li, Xue, Yang, Feng, Liu, Zhang, Zhu, Xu, Hall, Zhao, Shi, & Zhu, 2017).
Selective Noradrenaline Reuptake Inhibitors
Fish et al. (2008) identified [4-(Phenoxy)pyridin-3-yl]methylamines as a new series of selective noradrenaline reuptake inhibitors. Through structural-activity relationships, they demonstrated that potent NRI activity could be achieved with specific substitutions, suggesting the potential of pyridine derivatives in therapeutic applications (Fish, Ryckmans, Stobie, & Wakenhut, 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methylphenyl)-pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUGKKIZGXGYDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390009 |
Source


|
| Record name | C-Pyridin-4-yl-C-o-tolyl-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883546-76-7 |
Source


|
| Record name | C-Pyridin-4-yl-C-o-tolyl-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)






![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)


